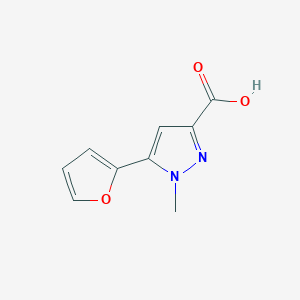
5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions, starting from furan derivatives and incorporating pyrazole moieties through multi-step synthetic pathways. For instance, 5-chloropyrazinecarboxylic acid, a structurally similar compound, was prepared from 2-furylglyoxal and aminoacetamide, followed by chlorination and permanganate oxidation (Sato & Arai, 1982). Another approach involved semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands to assemble metal coordination polymers, showcasing the versatility of pyrazole-carboxylic acids in constructing complex structures (Cheng et al., 2017).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been extensively studied through X-ray diffraction and density functional theory (DFT) calculations, providing insights into their conformation and electronic properties. For example, the crystal structure and computational study of 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester revealed its stable tautomeric forms and thermodynamic properties (Shen et al., 2012).
Chemical Reactions and Properties
Pyrazole-carboxylic acids engage in various functionalization reactions, demonstrating their reactivity and potential as intermediates for further chemical transformations. For instance, 1H-pyrazole-3-carboxylic acid was converted into corresponding carboxamides and carboxylate derivatives, highlighting the reactivity of the carboxylic acid group in such molecules (Yıldırım et al., 2005).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystal structures, are crucial for understanding the applications and handling of these compounds. The synthesis and characterization of compounds like 3-methylisoxazole-5-carboxamides provide valuable data on their physical properties (Martins et al., 2002).
Chemical Properties Analysis
The chemical properties of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid and related compounds, such as reactivity towards different reagents, stability under various conditions, and potential for further derivatization, are central to their utility in chemical synthesis and pharmaceutical research. Studies on the functionalization reactions and properties of similar pyrazole-3-carboxylic acids and their derivatives shed light on the versatile chemistry of these compounds (Fedotov & Hotsulia, 2023).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis Methods : Research has explored various methods of synthesizing compounds structurally similar to 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid. For instance, Sato and Arai (1982) described the synthesis of related compounds through the condensation of 2-furylglyoxal with aminoacetamide, followed by chlorination and permanganate oxidation (Sato & Arai, 1982).
- Characterization and Analysis : Studies like that of Viveka et al. (2016) have focused on characterizing similar compounds using techniques like NMR, FT-IR spectroscopy, and X-ray diffraction. This research provides insights into the structural and spectral properties of these compounds (Viveka et al., 2016).
Biological and Pharmacological Research
- Antimicrobial Properties : Research by Altalbawy (2013) and Dhaduk & Joshi (2022) has shown that derivatives of similar pyrazole compounds exhibit antimicrobial properties. These studies highlight the potential use of these compounds in developing new antimicrobial agents (Altalbawy, 2013); (Dhaduk & Joshi, 2022).
Material Science and Coordination Chemistry
- Coordination Compounds : Research like that of Radi et al. (2015) has explored the use of pyrazole-dicarboxylate acid derivatives, which are structurally similar to 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid, in forming coordination complexes with metals like Cu and Co. These studies contribute to the field of coordination chemistry and material science (Radi et al., 2015).
Propriétés
IUPAC Name |
5-(furan-2-yl)-1-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-11-7(8-3-2-4-14-8)5-6(10-11)9(12)13/h2-5H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEWHNSDJMBLBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428774 |
Source


|
| Record name | 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylic acid | |
CAS RN |
108128-39-8 |
Source


|
| Record name | 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

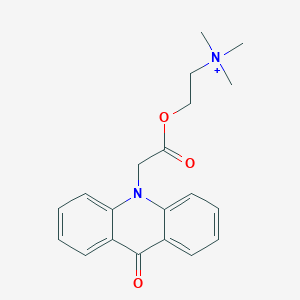
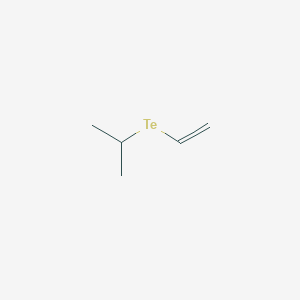
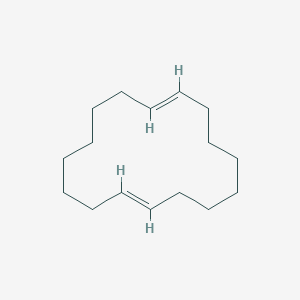
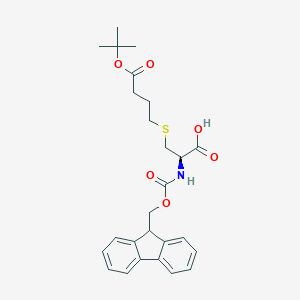
![(4Z)-1,1,1-trifluoro-4-phenyl-4-[(Z)-[4,4,4-trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butylidene]hydrazinylidene]-2-(trifluoromethyl)butan-2-ol](/img/structure/B11470.png)
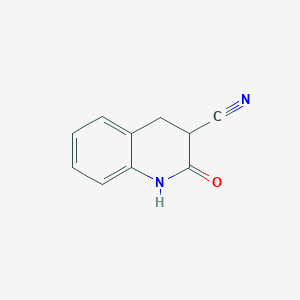
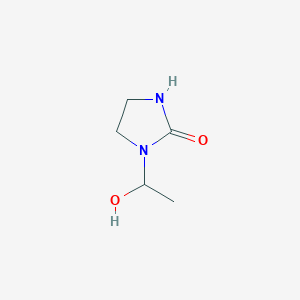
![1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Bis(hexafluorophosphate)](/img/structure/B11477.png)


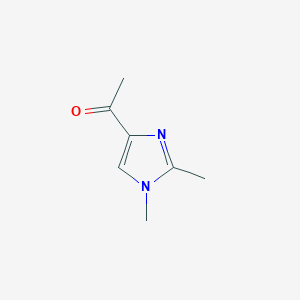
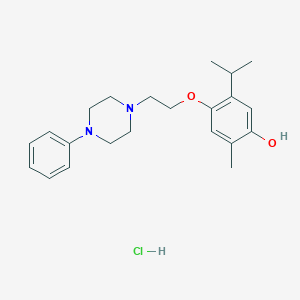
![4-[4-(1h-Imidazol-1-yl)phenyl]-2,4-dioxo-butanoic acid](/img/structure/B11486.png)
![N-[1-(2,5-dimethyl-1H-pyrrol-3-yl)ethylidene]-N-methylamine](/img/structure/B11493.png)